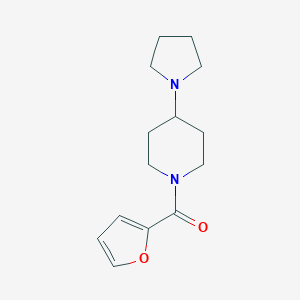![molecular formula C20H23ClN2O3 B247254 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its hallucinogenic properties. However, TFMPP has also been studied for its potential applications in scientific research.
Mechanism of Action
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine is believed to exert its psychoactive effects by acting as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It may also interact with other neurotransmitter systems in the brain, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It may also affect mood, cognition, and perception, leading to hallucinations and altered states of consciousness.
Advantages and Limitations for Lab Experiments
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has several advantages for use in scientific research. It is relatively easy to synthesize and has a well-characterized mechanism of action. It also produces consistent effects across different individuals and experimental conditions.
However, there are also limitations to the use of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine in lab experiments. Its psychoactive effects can be unpredictable and may vary depending on the individual and the dose used. It may also produce unwanted side effects that could confound the results of the experiment.
Future Directions
There are several potential future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It may also be useful for studying the role of serotonin and other neurotransmitter systems in the brain.
Another area of research could focus on developing new compounds based on the structure of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine that have improved pharmacological properties and fewer side effects. This could lead to the development of new drugs for a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine is a synthetic compound that has been studied for its potential applications in scientific research. It has a well-characterized mechanism of action and produces consistent effects across different individuals and experimental conditions. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Synthesis Methods
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine involves the reaction of 1-(4-chlorophenoxy)acetyl chloride with 4-(3-methoxybenzyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition.
properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-19-4-2-3-16(13-19)14-22-9-11-23(12-10-22)20(24)15-26-18-7-5-17(21)6-8-18/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
ZQTKRAPFYVCYTH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247183.png)
![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)



![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)